4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Description
4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including a furan ring, a sulfanylidene group, and a diazatricyclic core. Its intricate structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-16(2)6-10-11(8-21-16)23-13-12(10)14(19)18(15(22)17-13)7-9-4-3-5-20-9/h3-5H,6-8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBQQIJFBFTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[740One efficient method involves the use of biomass-derived levulinic acid as a starting material, which undergoes a transition metal-free one-pot cascade reaction to form the tricyclic core . The reaction conditions typically involve the use of methyl chloroformate and o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques. The use of renewable starting materials, such as levulinic acid, aligns with green chemistry principles and could be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The diazatricyclic core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiol derivatives, and substituted diazatricyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfanylidene group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-furanylmethyl)-3-imino-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one: This compound shares a similar tricyclic core but differs in the substitution pattern.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound contains a furan ring and a hydrazide group, making it structurally related but with different functional groups.
Uniqueness
The uniqueness of 4-(furan-2-ylmethyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one lies in its combination of a furan ring, a sulfanylidene group, and a diazatricyclic core. This combination of functional groups and structural features imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
